molecular formula C21H29N3O4 B12469350 1-[(2E)-1,3-bis(3,4-dimethylphenyl)triaz-2-en-1-yl]-1-deoxypentitol

1-[(2E)-1,3-bis(3,4-dimethylphenyl)triaz-2-en-1-yl]-1-deoxypentitol

Cat. No.: B12469350
M. Wt: 387.5 g/mol
InChI Key: OMJOQQVSWDTNJC-UHFFFAOYSA-N
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Description

5-[(2E)-1,3-bis(3,4-dimethylphenyl)triaz-2-en-1-yl]pentane-1,2,3,4-tetrol is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and a triazene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2E)-1,3-bis(3,4-dimethylphenyl)triaz-2-en-1-yl]pentane-1,2,3,4-tetrol typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethylphenylhydrazine with an appropriate aldehyde to form the triazene intermediate. This intermediate is then subjected to further reactions to introduce the pentane-1,2,3,4-tetrol moiety. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-[(2E)-1,3-bis(3,4-dimethylphenyl)triaz-2-en-1-yl]pentane-1,2,3,4-tetrol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl groups, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Alkylated derivatives.

Scientific Research Applications

5-[(2E)-1,3-bis(3,4-dimethylphenyl)triaz-2-en-1-yl]pentane-1,2,3,4-tetrol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism by which 5-[(2E)-1,3-bis(3,4-dimethylphenyl)triaz-2-en-1-yl]pentane-1,2,3,4-tetrol exerts its effects involves interactions with specific molecular targets. The triazene moiety can interact with nucleophilic sites in biological molecules, leading to modifications in their structure and function. Additionally, the hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their activity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-[(2E)-1,3-bis(3,4-dimethylphenyl)triaz-2-en-1-yl]pentane-1,2,3,4-tetrol lies in its combination of a triazene moiety with multiple hydroxyl groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H29N3O4

Molecular Weight

387.5 g/mol

IUPAC Name

5-(N-[(3,4-dimethylphenyl)diazenyl]-3,4-dimethylanilino)pentane-1,2,3,4-tetrol

InChI

InChI=1S/C21H29N3O4/c1-13-5-7-17(9-15(13)3)22-23-24(11-19(26)21(28)20(27)12-25)18-8-6-14(2)16(4)10-18/h5-10,19-21,25-28H,11-12H2,1-4H3

InChI Key

OMJOQQVSWDTNJC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=NN(CC(C(C(CO)O)O)O)C2=CC(=C(C=C2)C)C)C

Origin of Product

United States

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